molecular formula C14H18N2O5 B12365664 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one

6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one

Katalognummer: B12365664
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: WCAJXZBMPBCBPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features two methoxyethoxy groups attached to the quinazolinone core, which may influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzamide and 2-methoxyethanol.

    Formation of Intermediate: The initial step involves the reaction of 2-aminobenzamide with 2-methoxyethanol under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the quinazolinone core.

Industrial Production Methods

Industrial production of 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazolinone compounds.

Wissenschaftliche Forschungsanwendungen

6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Bis-(2-methoxyethoxy)naphthalene-2,3-dicarbonitrile: Similar in structure but with a naphthalene core instead of quinazolinone.

    6,7-Bis-(2-methoxyethoxy)quinoline: Similar but with a quinoline core.

Uniqueness

6,7-Bis-(2-methoxyethoxy)-4(3H)-quinazolinone is unique due to its specific substitution pattern on the quinazolinone core, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C14H18N2O5

Molekulargewicht

294.30 g/mol

IUPAC-Name

6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one

InChI

InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-10H,3-6H2,1-2H3

InChI-Schlüssel

WCAJXZBMPBCBPW-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.